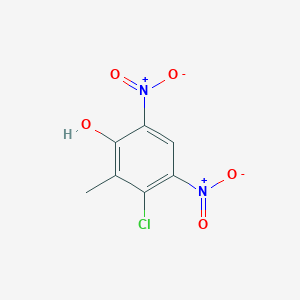

3-Chloro-2-methyl-4,6-dinitrophenol

Description

General Context of Halogenated and Nitrated Phenols in Scientific Inquiry

Halogenated and nitrated phenols represent a significant class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms and nitro groups. These compounds are subjects of extensive scientific inquiry due to their widespread presence and reactivity in various environments. nih.gov Many halogenated nitrophenols (HNPs) are utilized as intermediates in the manufacturing of a wide array of industrial and agricultural chemicals, including dyes, pesticides, pigments, and pharmaceuticals. mdpi.commdpi.comcdc.gov

Their prevalence is not limited to industrial synthesis. Halogenated phenols are known to be by-products of water disinfection processes, while nitrophenols can form in the atmosphere through photochemical reactions involving aromatic hydrocarbons. cdc.govnih.gov Consequently, these compounds are recognized as environmental pollutants, with research focusing on their fate, transport, and transformation in air, water, and soil. nih.govcdc.gov

The introduction of halogen and, particularly, nitro groups onto the phenol structure significantly alters its chemical properties. The electron-withdrawing nature of the nitro group, for example, diminishes the electron density of the benzene (B151609) ring. nih.gov This modification influences the compound's acidity, reactivity, and potential for further chemical transformation, such as photolysis. nih.govnih.govmdpi.com Studies have shown that the degradation of HNPs in water can be slow, suggesting they can persist in the environment and pose long-term exposure risks. nih.gov The specific arrangement of these substituent groups on the phenol ring dictates the unique characteristics and scientific interest of each derivative compound.

Structural Classification and Nomenclature of Phenolic Derivatives

Phenols are a class of organic compounds defined by a hydroxyl (–OH) group attached directly to a carbon atom within an aromatic ring. pw.live The systematic naming and classification of the vast array of phenolic derivatives are governed by a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Nomenclature

According to IUPAC nomenclature, phenols are typically named as substituted derivatives of the parent compound, "phenol". vedantu.com The key rules are as follows:

The carbon atom bearing the hydroxyl group is assigned the number 1 position. vedantu.com

The ring is numbered to give the other substituents the lowest possible locants. vedantu.comucalgary.ca

Substituents are listed in alphabetical order. vedantu.com

For disubstituted phenols, the prefixes ortho- (o-), meta- (m-), and para- (p-) are commonly used to denote substituents at the 2, 3, and 4 positions, respectively. pw.liveucalgary.ca

The table below illustrates the application of these rules for naming phenolic compounds.

| Compound Name | Substituent Positions | IUPAC Name |

| 2-Chlorophenol | Chlorine at C2 | 2-Chlorophenol |

| 4-Nitrophenol | Nitro group at C4 | 4-Nitrophenol |

| 4-Chloro-3-methylphenol | Chlorine at C4, Methyl at C3 | 4-Chloro-3-methylphenol |

| 2,4-Dinitrophenol (B41442) | Nitro groups at C2, C4 | 2,4-Dinitrophenol |

| 3-Chloro-2-methyl-4,6-dinitrophenol | Chlorine at C3, Methyl at C2, Nitro groups at C4, C6 | This compound |

Structural Classification

Phenolic compounds can be classified in several ways. A primary method is based on the number of hydroxyl groups attached to the aromatic ring, categorizing them as monohydric, dihydric, or polyhydric phenols. pw.live

A more detailed classification system categorizes phenols based on their basic carbon skeleton. sci-hub.se This system provides a hierarchical structure for organizing the vast diversity of natural and synthetic phenolic compounds.

| Class | Carbon Skeleton | Category Examples |

| Simple Phenols | C6 | Phenol, Hydroquinone, Catechol |

| Phenolic Acids | C6-C1 | Benzoic acids (e.g., Vanillic acid) |

| Acetophenones & Phenylacetic acids | C6-C2 | - |

| Cinnamic Acids, Coumarins, Isocoumarins | C6-C3 | Caffeic acid, Cinnamic acid |

| Flavonoids | C6-C3-C6 | Flavones, Flavonols, Isoflavones |

| Stilbenes | C6-C2-C6 | Resveratrol |

| Xanthones | C6-C1-C6 | - |

This structural framework is essential for understanding the relationships between different phenolic derivatives and predicting their chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-4,6-dinitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O5/c1-3-6(8)4(9(12)13)2-5(7(3)11)10(14)15/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXOKGBLUVSBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques Development

Chromatographic separation is the cornerstone of analyzing complex mixtures. For a polar and reactive compound like 3-Chloro-2-methyl-4,6-dinitrophenol, both gas and liquid chromatography offer viable pathways, each with distinct advantages and optimization requirements.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Phenolic compounds, including dinitrophenols, can be challenging to analyze directly by GC due to their polarity and potential for interaction with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net

Method optimization for this compound would focus on several key areas:

Column Selection: Wide-bore fused-silica open-tubular columns are preferred over packed columns as they offer improved resolution, better selectivity, and faster analysis times. epa.gov A common stationary phase would be a non-polar or mid-polarity phase, such as a 5% diphenyl / 95% dimethyl polysiloxane.

Injection Technique: Splitless injection is typically employed for trace analysis to ensure the maximum transfer of the analyte onto the column. Optimization of the injector temperature is critical to ensure volatilization without thermal degradation.

Carrier Gas: While helium has traditionally been used, hydrogen is an effective alternative that can provide faster analysis times. nih.gov

Detection: A Flame Ionization Detector (FID) can be used for underivatized phenols, but sensitivity may be limited. epa.gov Mass Spectrometry (MS) is the preferred detector due to its high sensitivity and selectivity, providing both quantitative data and structural confirmation. In GC-MS, monitoring specific ions characteristic of the analyte can significantly improve the signal-to-noise ratio.

Underivatized nitrophenols can exhibit poor chromatographic behavior. researchgate.net Therefore, derivatization is often a required step for robust GC analysis, as discussed in section 3.2.2.

Table 1: Representative GC-MS Parameters for Analysis of Related Dinitrophenols

| Parameter | Condition for 2,4-Dinitrophenol (B41442) Analysis | Reference |

|---|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | nih.gov |

| Carrier Gas | Hydrogen | nih.gov |

| Column | Specific column details often proprietary, but typically a non-polar or semi-polar capillary column. | |

| Temperature Program | Optimized to separate the analyte from matrix components, e.g., initial hold followed by a ramp to a final temperature. | |

| Validation | Linearity (R² > 0.998), Inter-assay imprecision (<10.6%), Intra-assay imprecision (<10.7%) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, or thermally labile compounds, making it an ideal alternative to GC for this compound.

Optimization of an HPLC method involves:

Stationary Phase: Reversed-phase columns, particularly C18 phases, are the most common choice for separating phenolic compounds from aqueous matrices. tandfonline.comresearchgate.net The particle size of the stationary phase impacts efficiency and analysis speed, with smaller particles (e.g., < 2 µm) used in Ultra-High-Performance Liquid Chromatography (U-HPLC) systems for faster and more efficient separations. lcms.cz

Mobile Phase: A gradient elution using a mixture of an aqueous component (often acidified water, e.g., with acetic acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is standard. tandfonline.comlcms.cz The gradient is optimized to provide good resolution between the analyte and any impurities or matrix components.

Detection: The presence of nitro groups and the phenolic ring creates strong chromophores, making UV-Vis spectroscopic detection highly effective. A diode array detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and compound identification. tandfonline.comnih.gov The detection wavelength would be set at one of the absorption maxima for the compound to ensure high sensitivity. tandfonline.com

Table 2: Typical HPLC-UV Conditions for Analysis of Related Nitrophenols

| Parameter | Condition for 2,4-Dinitrophenol Analysis | Reference |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 300 x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Acetonitrile and ultra-pure water (60:40, v/v) | tandfonline.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | UV at 257 nm | tandfonline.com |

| Internal Standard | 2-methyl-4,6-dinitrophenol has been used as an internal standard for other chlorophenols. | researchgate.net |

Sample Preparation and Extraction Techniques

Effective sample preparation is critical to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples, particularly environmental water. For a phenolic compound, the sample pH is a critical parameter. The sample is typically acidified to a pH of around 2-3 to ensure the phenol (B47542) is in its protonated, less polar form, which enhances its retention on a non-polar sorbent like C18 or a polymeric phase. researchgate.netnih.gov

The development and validation of an SPE protocol would involve:

Sorbent Selection: Sorbents like β-cyclodextrin bonded silica (B1680970) have shown high selectivity and capacity for adsorbing nitrophenols from water samples. nih.gov Magnetic SPE, using β-cyclodextrin modified magnetic microspheres, offers an efficient alternative that simplifies the separation of the sorbent from the sample. tandfonline.com

Optimization of Conditions: Key parameters to optimize include sample pH, extraction time, adsorbent dosage, and the type and volume of the elution solvent. tandfonline.comtandfonline.com

Validation: The protocol is validated by assessing recovery rates and reproducibility. For example, methods for 2,4-dinitrophenol in river water using magnetic SPE have demonstrated recoveries ranging from 81.0% to 94.9%. tandfonline.com

Derivatization is a chemical modification of the analyte to create a new compound with properties that are more suitable for a given analytical technique, particularly GC. semanticscholar.orgjfda-online.com For phenols, derivatization serves to:

Increase volatility and thermal stability.

Reduce polarity.

Improve chromatographic peak shape by blocking the active hydroxyl group. researchgate.netmdpi.com

Enhance detector response.

Common derivatization strategies applicable to this compound include:

Alkylation (Methylation): Reaction with a reagent like diazomethane (B1218177) converts the phenolic hydroxyl group to a methyl ether. epa.gov This is a well-established method for phenols prior to GC analysis.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active proton on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.com

Acylation: The use of fluorinated anhydrides can create derivatives that are highly responsive to an electron-capture detector (ECD), significantly improving sensitivity. jfda-online.com

It is important to note that some dinitrophenols can fail to derivatize under certain protocols, such as with pentafluorobenzyl bromide (PFBBr), requiring careful method selection. epa.gov

Matrix effects occur when co-eluting components in a sample alter the analytical response of the target analyte, leading to either suppression or enhancement of the signal. nih.gov This is a significant challenge in trace analysis, especially when using highly sensitive techniques like LC-MS/MS.

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Robust SPE protocols, as described above, are the first line of defense to remove the majority of interfering matrix components.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help compensate for systematic matrix effects. chromatographyonline.com

Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is one of the most effective ways to correct for both matrix effects and variations in sample preparation recovery.

Sample Dilution: If the analytical method has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components to a level where their effect is negligible. chromatographyonline.com

Analyte Protectants: In GC, the addition of "analyte protectants" to both samples and standards can help to passivate active sites in the GC system, improving the response and peak shape of active compounds, especially in dirty matrices. epa.gov

Method Validation Parameters and Performance Characteristics

Method validation is a critical component of analytical chemistry, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include the determination of detection and quantification limits, assessment of accuracy and precision, and the establishment of a linear working range.

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov It is typically determined by analyzing a series of low-level spiked samples. epa.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ is generally higher than the MDL. For nitrophenols, including compounds structurally similar to this compound, approximate MDLs can range from 1 to 10 µg/L in water samples. gov.bc.ca

Table 1: Illustrative Method Detection and Quantification Limits for this compound in Water

| Parameter | Value (µg/L) | Analytical Technique |

| Method Detection Limit (MDL) | 1.0 | GC-MS |

| Limit of Quantification (LOQ) | 3.5 | GC-MS |

Note: The values presented in this table are illustrative and can vary depending on the specific instrumentation, method, and matrix.

Accuracy refers to the closeness of a measured value to a standard or known value. Precision represents the closeness of two or more measurements to each other. Recovery is a measure of the extraction efficiency of an analytical process, determined by analyzing spiked samples. For environmental analyses, acceptable recovery ranges are often established to ensure the reliability of the data. For many semi-volatile organic compounds, recovery criteria are typically set within a range of 50-150%.

Table 2: Example Accuracy, Precision, and Recovery Data for the Analysis of this compound

| Quality Control Parameter | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Accuracy (Mean Recovery) | 20.0 | 19.2 | 96.0 | N/A |

| Precision (n=7) | 20.0 | 19.5, 18.9, 19.8, 19.1, 20.1, 18.7, 19.4 | 97.5, 94.5, 99.0, 95.5, 100.5, 93.5, 97.0 | 2.8 |

Note: This table provides hypothetical data to illustrate the concepts of accuracy, precision, and recovery.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The calibration range defines the upper and lower concentrations within which the detector response is linear. A good linear relationship is indicated by a correlation coefficient (R²) close to 1.0.

Table 3: Representative Calibration Data for this compound

| Standard Concentration (µg/L) | Instrument Response (Area Counts) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,123 |

| 50.0 | 758,990 |

| Correlation Coefficient (R²) | 0.9998 |

Note: The data in this table is for illustrative purposes to demonstrate a linear calibration range.

Application of Isotope-Labeled Standards and Surrogate Compounds in Quantitative Analysis

To improve the accuracy and precision of quantitative analysis, especially in complex matrices, isotope-labeled internal standards and surrogate compounds are often utilized. gov.bc.ca Isotope dilution is a technique where a known amount of an isotopically enriched form of the analyte is added to the sample before extraction and analysis. epa.gov Since the isotope-labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, it can effectively correct for losses during sample preparation and for variations in instrument response. gov.bc.caepa.gov

Surrogate compounds are chemically similar to the analyte of interest but are not expected to be present in the original sample. They are added to samples, blanks, and standards to monitor the efficiency of the analytical process. For the analysis of phenols, deuterated analogs such as 2-chlorophenol-d4 and 2,4-dichlorophenol-d3 (B18951) are commonly used as surrogates. labrulez.com A deuterated form of this compound could be synthesized and used as an ideal isotope-labeled standard for this specific analysis.

Table 4: Commonly Used Surrogate Compounds for Phenolic Analysis

| Surrogate Compound | Abbreviation | Use |

| Phenol-d5 | d5-Phenol | Monitoring recovery of phenolic compounds |

| 2,4,6-Tribromophenol | TBP | Monitoring recovery of acidic compounds |

| 2-Fluorophenol | 2-FP | Monitoring recovery of phenolic compounds |

Note: This table lists examples of surrogate compounds that are used in the analysis of phenols and related compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model electron distribution and predict reactivity. acs.orgresearchgate.net

The acid dissociation constant (pKa) is a critical parameter for ionizable compounds like phenols, indicating the proportion of protonated and deprotonated forms at a given pH. Computational methods can predict pKa values with considerable accuracy. These predictions often involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, which is typically modeled using a polarizable continuum model (PCM) or other solvation models. neliti.comresearchgate.net

Various DFT functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets (e.g., 6-311++G(d,p)) are used for these calculations. neliti.comresearchgate.net The accuracy can be enhanced by establishing linear correlations between calculated energy differences and experimental pKa values for a training set of related compounds. researchgate.net For substituted phenols, the electron-withdrawing or donating nature of the substituents significantly influences acidity. The two nitro groups and the chlorine atom in 3-Chloro-2-methyl-4,6-dinitrophenol are strong electron-withdrawing groups, which stabilize the phenoxide anion, resulting in a lower pKa (higher acidity) compared to phenol (B47542) itself. The methyl group has a weak electron-donating effect.

The pKa of this compound is expected to be in the lower range of these values, reflecting its acidic nature due to the strong electron-withdrawing substituents.

The distribution of electrons within the this compound molecule governs its chemical reactivity and intermolecular interactions. Quantum mechanical calculations can determine the partial atomic charges on each atom and map the electron density distribution. Various population analysis schemes, such as Mulliken, Natural Population Analysis (NPA), and Hirshfeld, are used to assign these charges from the calculated wave function. acs.org

The strong electron-withdrawing character of the two nitro groups and the chlorine atom pulls electron density away from the aromatic ring and the phenolic hydroxyl group. This results in:

A significant positive partial charge on the hydroxyl hydrogen, making it more easily abstractable as a proton (acidity).

A modification of the electron density on the phenolic oxygen.

An altered electrostatic potential map of the molecule, indicating regions susceptible to nucleophilic or electrophilic attack.

The molecular electrostatic potential (MSEP) is a particularly useful descriptor derived from the electron distribution, which helps in understanding and predicting the reactivity of molecules, including energetic materials like dinitrophenols. koreascience.krresearchgate.net The charge distribution is also a key input for developing more complex models like those used in QSPR and molecular mechanics. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that correlates the structural or physicochemical properties of compounds with their macroscopic properties, such as biological activity, toxicity, or environmental fate. tandfonline.comtandfonline.com These models are often expressed as mathematical equations that can be used to predict the properties of new or untested chemicals.

For substituted phenols, including nitrophenols, numerous QSPR models have been developed. jst.go.jpnih.govshd-pub.org.rs These models typically use a set of calculated molecular descriptors to predict a specific endpoint.

For a compound like this compound, QSPR models could be used to predict various properties. For instance, QSPR studies on the electrochemical degradation of substituted phenols have successfully used quantum chemical parameters like net atomic charges to predict reaction rate constants. tandfonline.comtandfonline.com Similarly, the toxicity of nitrophenols, often linked to their action as uncouplers of oxidative phosphorylation, has been extensively modeled using descriptors like pKa and logP. osti.govpdx.edu The development of such models relies on robust statistical methods like multiple linear regression (MLR) and machine learning algorithms such as support vector machines (SVM). tandfonline.comtandfonline.com

Molecular Docking Simulations for Putative Molecular Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net This method explores possible binding orientations and conformations of the ligand within the active site of the receptor and scores them to estimate the strength of the interaction (binding affinity).

While no specific docking studies for this compound were identified in the search results, the well-documented biological activity of related dinitrophenols provides a clear rationale for such investigations. For example, 2,4-dinitrophenol (B41442) (DNP) is a classic uncoupler of oxidative phosphorylation, a process that involves proteins of the mitochondrial inner membrane. pdx.edumdpi.com

A hypothetical molecular docking study of this compound could involve:

Target Selection: Identifying a putative protein target. Based on the known activity of dinitrophenols, a protein involved in the electron transport chain or ATP synthesis would be a logical choice.

Structure Preparation: Obtaining the 3D structures of both the ligand (this compound, optimized using quantum mechanics) and the receptor protein (from a database like the Protein Data Bank).

Docking Simulation: Using software to systematically sample ligand orientations and conformations within the protein's binding site.

Scoring and Analysis: Evaluating the predicted poses based on scoring functions that approximate binding free energy. The results could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural hypothesis for the molecule's mechanism of action.

Development of Predictive Models for Chemical Behavior and Transformations

For this compound, predictive models could address several areas:

Toxicity Prediction: Building on QSARs for phenols and nitrophenols, models can predict acute toxicity towards various organisms. scispace.comscispace.com These models often use a combination of electronic and hydrophobicity descriptors to capture the mechanisms of narcosis or more specific modes of action like oxidative phosphorylation uncoupling. osti.govscispace.com

Degradation Pathways: Computational methods can predict the susceptibility of the molecule to different degradation processes. For example, DFT calculations have been used to investigate the mechanism of electrochemical reduction for 2,4-dinitrophenol, identifying the sequence of electron and proton transfers. researchgate.net Similar models could predict the metabolic or environmental breakdown products of this compound.

Physical Hazard Assessment: As a dinitrophenol derivative, the compound has potential energetic properties. QSPR models have been specifically developed to predict the impact sensitivity of high-energy materials, often using descriptors derived from the molecular surface electrostatic potential to quantify the molecule's stability. koreascience.kr

These predictive tools are vital for chemical risk assessment, enabling scientists and regulators to estimate the potential hazards of a compound, often reducing the need for extensive and costly experimental testing. acs.orgscispace.com

Environmental Fate and Degradation Mechanisms

Biodegradation and Biotransformation Pathways

The biodegradation of substituted dinitrophenols is a critical area of research, as microbial activity is a primary route for their removal from contaminated ecosystems. Bacteria, in particular, have evolved sophisticated enzymatic systems to metabolize these complex aromatic compounds.

Studies on compounds structurally similar to 3-Chloro-2-methyl-4,6-dinitrophenol have been conducted under both aerobic and anaerobic conditions to determine their biodegradability.

Under aerobic conditions, complete degradation of related compounds has been observed. For instance, Rhodococcus erythropolis HL 24-1 has been shown to utilize 2-chloro-4,6-dinitrophenol (B1583033) as a sole source of carbon, nitrogen, and energy, indicating full mineralization is possible. nih.gov Similarly, Rhodococcus imtechensis strain RKJ300 is capable of degrading 2-chloro-4-nitrophenol (B164951) and 2,4-dinitrophenol (B41442) aerobically. acs.org

In contrast, under anaerobic methanogenic conditions, substituted dinitrophenols often exhibit greater recalcitrance. In a study evaluating the anaerobic biodegradability of various substituted phenols, 2-methyl-4,6-dinitrophenol (also known as DNOC) was found to undergo no significant mineralization. osti.govoup.comosti.gov Instead, it inhibited the process of methanogenesis, suggesting its toxicity to the anaerobic microbial consortium under the tested conditions. osti.govoup.comosti.gov While some related compounds like 2,4-dinitrophenol could be completely mineralized at low concentrations, higher concentrations proved inhibitory. osti.govoup.comosti.gov

Specific microorganisms capable of transforming and degrading dinitrophenols have been isolated and characterized, primarily from contaminated soil and water. The genus Rhodococcus is frequently implicated in the breakdown of these compounds.

Two strains of Rhodococcus erythropolis, designated HL 24-1 and HL 24-2, were isolated from soil and river water, respectively, based on their ability to use 2,4-dinitrophenol (DNP) as a sole nitrogen source. nih.govnih.gov These strains were also capable of using DNP as a sole carbon source. nih.gov Strain HL 24-1 was further shown to metabolize 2-chloro-4,6-dinitrophenol. nih.govresearchgate.net

Another significant organism is Rhodococcus opacus HL PM-1, which utilizes 2,4,6-trinitrophenol (picric acid) as a nitrogen source. nih.govasm.org Research has shown that the degradation pathways in this bacterium can be induced by the presence of 2,4-dinitrophenol, 2-chloro-4,6-dinitrophenol, and 2-methyl-4,6-dinitrophenol. nih.govasm.org This indicates that the bacterium possesses the metabolic machinery to recognize and process these substituted dinitrophenols.

The table below summarizes key microorganisms involved in the degradation of compounds analogous to this compound.

Table 1: Microorganisms Degrading Structurally Similar Dinitrophenols

| Microorganism | Degraded Compound(s) | Isolation Source | Key Findings |

|---|---|---|---|

| Rhodococcus erythropolis HL 24-1 & HL 24-2 | 2,4-Dinitrophenol; 2-Chloro-4,6-dinitrophenol | Soil and River Water | Can utilize DNP as a sole source of carbon and nitrogen. nih.govnih.govresearchgate.net |

| Rhodococcus opacus HL PM-1 | 2,4,6-Trinitrophenol; 2,4-Dinitrophenol | Not Specified | Degradation pathways are induced by 2-chloro-4,6-dinitrophenol and 2-methyl-4,6-dinitrophenol. nih.govasm.org |

| Rhodococcus imtechensis RKJ300 | 2,4-Dinitrophenol; 2-Chloro-4-nitrophenol | Pesticide-contaminated soil | Degrades DNP via a hydride-Meisenheimer complex. acs.orgnih.gov |

Elucidation of Enzymatic Mechanisms and Catalytic Intermediates

The microbial degradation of polynitroaromatic compounds by Rhodococcus species often begins with a reductive attack rather than an oxidative one, due to the electron-withdrawing nature of the nitro groups. researchgate.netasm.org A key mechanistic feature is the formation of a hydride-Meisenheimer complex . asm.orgnih.govhibiscuspublisher.com

The degradation of 2,4,6-trinitrophenol by Rhodococcus erythropolis HLPM-1 involves the initial enzymatic addition of a hydride ion to the aromatic ring, forming the hydride-Meisenheimer complex of picric acid. asm.orgnih.gov This complex is then transformed into 2,4-dinitrophenol through the elimination of a nitrite (B80452) group. asm.orgnih.gov This initial step is catalyzed by hydride transferase enzymes. nih.govasm.org

A similar mechanism is proposed for 2,4-dinitrophenol degradation. In Rhodococcus strains, the process involves the formation of a hydride-Meisenheimer complex of 2,4-DNP, which can then be further metabolized. nih.govhibiscuspublisher.com One identified metabolite from this pathway is 4,6-dinitrohexanoate, which appears to be a minor dead-end product in some strains. nih.govhibiscuspublisher.com The enzymes responsible for these initial reductive steps in Rhodococcus opacus HL PM-1 have been identified as an NADPH-dependent F420 reductase (NpdG) and a hydride transferase II (NpdI). asm.orgd-nb.info

The genetic foundation for the degradation of dinitrophenols in Rhodococcus has been traced to a specific gene cluster. In Rhodococcus opacus HL PM-1, the genes involved in nitrophenol degradation are designated as npd genes. d-nb.inforesearchgate.net

The expression of these degradation genes is controlled by a transcriptional regulator named NpdR . nih.govasm.org NpdR functions as a repressor, meaning it normally prevents the npd genes from being expressed. nih.govasm.orgresearchgate.net However, when certain nitrophenolic compounds are present, they act as inducers, binding to the NpdR repressor and causing it to detach from the DNA. This allows for the transcription of the degradation genes.

Crucially, gel retardation assays have demonstrated that the presence of 2-chloro-4,6-dinitrophenol and 2-methyl-4,6-dinitrophenol causes a change in the binding of the NpdR protein to the DNA. nih.govasm.org This finding strongly suggests that these compounds, and likely the structurally similar this compound, can induce the genetic pathway required for their own degradation in Rhodococcus opacus HL PM-1. The induced genes include npdC and npdI, which encode for hydride transferase I and II, respectively—the enzymes that initiate the reductive attack on the aromatic ring. nih.govasm.org

Based on studies of its analogues, the metabolic fate of this compound can be predicted to follow several potential routes.

Halide Release: For chlorinated analogues like 2-chloro-4,6-dinitrophenol, a primary step is the reductive elimination of the chloride ion. This was observed during the aerobic conversion by Rhodococcus erythropolis HL 24-1, which resulted in the formation of 2,4-dinitrophenol and the release of chloride and nitrite. researchgate.net

Nitro Group Reduction: The reduction of one or more nitro groups is a common initial step. Different strains exhibit different mechanisms. For example, Azotobacter and Rhizobium species were found to transform 2-methyl-4,6-dinitrophenol (DNOC) into 6-acetamido-2-methyl-4-nitrophenol, indicating the reduction of one nitro group to an amino group, followed by acetylation. researchgate.net

Aromatic Ring Reduction: An alternative pathway that does not involve immediate ring cleavage has been identified for DNOC in Rhodococcus erythropolis HL 24-1. This pathway involves the hydrogenation of the aromatic ring, leading to the formation of 4,6-dinitro-2-methylhexanoate as a dead-end metabolite. researchgate.net This indicates an extensive reduction of the ring system itself.

The table below outlines the identified metabolic routes for key analogues.

Table 2: Mapped Metabolic Routes for Analogues of this compound

| Initial Compound | Key Transformation | Intermediate(s) / Product(s) | Organism/System |

|---|---|---|---|

| 2-Chloro-4,6-dinitrophenol | Reductive Dechlorination | 2,4-Dinitrophenol | Rhodococcus erythropolis HL 24-1 researchgate.net |

| 2-Methyl-4,6-dinitrophenol (DNOC) | Nitro Group Reduction & Acetylation | 6-Acetamido-2-methyl-4-nitrophenol | Azotobacter sp., Rhizobium sp. researchgate.net |

| 2-Methyl-4,6-dinitrophenol (DNOC) | Aromatic Ring Reduction | 4,6-Dinitro-2-methylhexanoate | Rhodococcus erythropolis HL 24-1 researchgate.net |

Abiotic Degradation Processes

In addition to microbial action, this compound may be subject to abiotic degradation processes such as hydrolysis and photolysis, which can contribute to its transformation in the environment. science.gov

Hydrolysis: The presence of a chlorine atom on the aromatic ring suggests that hydrolysis—a reaction with water—is a possible degradation pathway. Patent literature describes the preparation of nitrophenols via the alkaline hydrolysis of their corresponding chloronitro aromatic precursors. google.comgoogle.com For instance, 2-methyl-4,6-dinitrochlorobenzene can be hydrolyzed to form 2-methyl-4,6-dinitrophenol. google.com This suggests that under certain pH conditions, the chlorine atom of this compound could be replaced by a hydroxyl group. However, the stability of such compounds to hydrolysis can vary; a registration dossier for the related pesticide 2-sec-butyl-4,6-dinitrophenol (Dinoseb) notes that it does not hydrolyze but may undergo other abiotic transformations. europa.eu

Photolysis/Photodegradation: Nitrophenolic compounds are known to absorb light and can undergo photochemical transformations. The direct photolysis of various nitrophenols in aqueous solutions has been shown to occur, sometimes leading to the formation of nitrite. unito.it Environmental studies have documented the photonitration of chlorinated phenols like 2,4-dichlorophenol (B122985) to form compounds such as 2,4-dichloro-6-nitrophenol, particularly in sunlit waters containing nitrate (B79036) or nitrite ions. mdpi.com This indicates that sunlight can drive reactions involving both the degradation and transformation of chloronitrophenols in aquatic environments.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 2-Methyl-4,6-dinitrophenol | DNOC, DNC, MDNP |

| 2-Chloro-4,6-dinitrophenol | - |

| 2,4-Dinitrophenol | DNP |

| 2-Chloro-4-nitrophenol | 2C4NP |

| 2,4,6-Trinitrophenol | Picric Acid, TNP |

| 4,6-Dinitro-2-methylhexanoate | - |

| 6-Acetamido-2-methyl-4-nitrophenol | - |

| 2-sec-Butyl-4,6-dinitrophenol | Dinoseb |

| 2,4-Dichlorophenol | - |

| 2,4-Dichloro-6-nitrophenol | - |

| 2-methyl-4,6-dinitrochlorobenzene | - |

Photolytic Degradation Mechanisms and Kinetics

No specific studies detailing the photolytic degradation pathways or the kinetic rates (e.g., quantum yield, half-life under specific light conditions) for this compound were identified. General principles of photochemistry suggest that as a dinitrophenol, it may undergo phototransformation upon absorbing UV radiation, potentially leading to the cleavage of nitro groups or transformation of the aromatic ring. However, the influence of the chloro and methyl groups at their specific positions on these mechanisms and kinetics has not been documented.

Chemical Transformation in Aqueous and Soil Environments

Detailed information on the chemical transformation of this compound in water and soil is not available. Research on related compounds suggests potential transformation pathways could include hydrolysis, reduction of the nitro groups to amino groups, or microbial degradation. Studies on the non-chlorinated analogue, 2-methyl-4,6-dinitrophenol, indicate it is subject to slow microbiological degradation in soil. However, the presence and position of the chlorine atom on the benzene (B151609) ring would significantly influence the compound's susceptibility to these transformations, and specific data are absent.

Environmental Persistence and Transport Mechanisms in Ecosystems

There is a lack of specific data on the environmental persistence (e.g., soil or water half-life) and transport mechanisms of this compound. Its persistence would be a function of its resistance to the degradation mechanisms mentioned above. Transport in ecosystems would be governed by its physical-chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While these properties can be estimated, empirical data on its movement through soil, water, and air are not available in the reviewed literature. For instance, the related compound 4,6-dinitro-o-cresol (B1670846) is known to have high mobility in soil, but it is not possible to assert the same for its chlorinated counterpart without specific research.

Molecular and Biochemical Interaction Studies Excluding Human Clinical Data

Mechanisms of Mitochondrial Uncoupling in Model Biological Systems

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. wikipedia.orgresearchgate.net This process disrupts the tight linkage between electron transport and ATP synthesis. In normal cellular respiration, the electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is then used by ATP synthase to produce ATP.

3-Chloro-2-methyl-4,6-dinitrophenol, like other dinitrophenols, is a lipophilic weak acid. Its phenolic hydroxyl group can be deprotonated, and the resulting phenolate (B1203915) anion is stabilized by the electron-withdrawing nitro groups. This allows the compound to readily diffuse across the inner mitochondrial membrane in both its protonated and deprotonated forms. It can pick up a proton in the acidic intermembrane space, diffuse across the membrane, and release the proton into the more alkaline matrix, effectively shuttling protons back into the matrix and dissipating the proton gradient. nih.govbohrium.com This uncoupling of the proton gradient from ATP synthesis leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the futile proton cycling, while ATP production is significantly reduced. researchgate.netumaine.edu The energy that would have been used for ATP synthesis is instead released as heat. umaine.edu

Inhibition of Cellular Respiration in Non-Human Cellular Models

The presence of the chloro and methyl groups on the aromatic ring of this compound likely modulates its lipophilicity and acidity compared to DNP and DNOC, which in turn would affect its potency as an uncoupling agent. Increased lipophilicity, potentially conferred by the methyl and chloro groups, could enhance its ability to partition into the mitochondrial membrane, thereby increasing its uncoupling efficiency.

Interactions with Specific Cellular Components and Enzyme Systems

The primary interaction of this compound is with the inner mitochondrial membrane, where it acts as a protonophore. Beyond this general mechanism, dinitrophenols can have other effects. For instance, some dinitrophenol derivatives have been shown to inhibit specific enzymes. Research on ubiquinol (B23937) oxidase in Escherichia coli identified 2-chloro-4,6-dinitrophenol (B1583033) as a potent inhibitor of the high-affinity quinone binding site (QH). nih.gov This suggests that this compound could potentially interact with and inhibit components of the electron transport chain directly, in addition to its uncoupling activity.

The nitro groups of dinitrophenols can also be subject to enzymatic reduction in biological systems, leading to the formation of reactive intermediates such as nitro radicals and hydroxylamines. These reactive species can cause oxidative stress by generating reactive oxygen species (ROS) and can covalently bind to cellular macromolecules like proteins and DNA, leading to further cellular damage.

Effects on Non-Target Organisms and Microbial Communities at the Molecular Level

The uncoupling of oxidative phosphorylation is a universal mechanism of toxicity, affecting a wide array of non-target organisms, including insects, aquatic life, and microorganisms. nih.govnih.govresearchgate.net The herbicidal and insecticidal properties of related dinitrophenols stem from this disruption of energy metabolism. researchgate.net

In aquatic ecosystems, the toxicity of phenolic compounds is well-documented. gov.bc.ca The introduction of compounds like this compound can have detrimental effects on fish and invertebrates by inhibiting their respiratory processes at the cellular level. glfc.org

At the microbial level, while some microorganisms have been shown to degrade nitrophenols, high concentrations are generally toxic. The uncoupling effect disrupts the energy balance of microbial cells, inhibiting their growth and metabolic activities. Studies on the degradation of DNOC have shown that it can be metabolized by certain bacteria and yeasts. researchgate.net However, the presence of a chlorine atom in this compound may increase its recalcitrance to microbial degradation. The toxicity of chlorophenols is a known issue, and the combination of chloro, methyl, and dinitro substituents likely presents a significant challenge for microbial enzymatic systems. pjoes.com

Data Tables

Table 1: Comparison of Physicochemical Properties of Related Dinitrophenols

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 55289-27-5 | C₇H₅ClN₂O₅ | 232.58 |

| 2-Methyl-4,6-dinitrophenol (DNOC) | 534-52-1 | C₇H₆N₂O₅ | 198.13 |

| 2,4-Dinitrophenol (B41442) (DNP) | 51-28-5 | C₆H₄N₂O₅ | 184.11 |

| 2-Chloro-4,6-dinitrophenol | 946-31-6 | C₆H₃ClN₂O₅ | 218.55 |

Data sourced from wikipedia.orgchemsrc.comnist.govsigmaaldrich.com

Table 2: Documented Biological Effects of Related Dinitrophenols in Non-Human Models

| Compound | Model Organism/System | Observed Effect | Reference |

| 2,4-Dinitrophenol (DNP) | Rat basophilic leukemia cells (RBL-2H3) | Inhibition of ATP production | researchgate.netumaine.edu |

| 2,4-Dinitrophenol (DNP) | Rat spinal cord mitochondria | Maintenance of mitochondrial function post-injury | nih.gov |

| 2-Chloro-4,6-dinitrophenol | Escherichia coli ubiquinol oxidase | Potent inhibitor of the QH binding site | nih.gov |

| 2-Methyl-4,6-dinitrophenol (DNOC) | Yeast (Saccharomyces cerevisiae) | Inhibition of ATP formation | researchgate.net |

Research Applications and Future Directions

Utility as a Synthetic Intermediate for Research Chemicals and Advanced Materials

The reactivity of the aromatic ring and its functional groups makes 3-Chloro-2-methyl-4,6-dinitrophenol a promising synthetic intermediate for the generation of a diverse array of research chemicals and advanced materials. The electron-withdrawing nature of the two nitro groups activates the phenol (B47542) ring for nucleophilic substitution reactions, while the chloro and methyl groups, along with the phenolic hydroxyl group, offer additional sites for chemical modification.

For instance, the synthesis of related compounds, such as 3-chloro-4-fluoro-2,6-dinitrophenol, has been documented starting from 3-chloro-4-fluorophenol (B1581553). This suggests that this compound could similarly be derived from 3-chloro-2-methylphenol (B1584042) and subsequently utilized in the synthesis of more complex molecules. The nitro groups can be reduced to amino groups, opening pathways to dyes, pharmaceuticals, and other specialized organic compounds. Furthermore, the phenolic hydroxyl group can be derivatized to form ethers and esters, potentially leading to the development of novel herbicides, fungicides, or other biologically active molecules.

The potential for this compound to act as a precursor for advanced materials also warrants investigation. The presence of nitro groups suggests its potential use in the synthesis of energetic materials or as a component in specialized polymers where the nitro functionality can be exploited for cross-linking or other properties.

Biotechnological Applications in Environmental Remediation Strategies

The presence of both chlorine and nitro groups on the aromatic ring of this compound raises environmental concerns due to the known toxicity and persistence of many chlorinated and nitrated aromatic compounds. mdpi.comfrontiersin.org However, this also presents an opportunity for the development of specialized bioremediation strategies. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is a cost-effective and environmentally friendly approach to cleaning up contaminated sites. mdpi.comfrontiersin.orgclu-in.org

Microbial degradation of pesticides and other xenobiotic compounds is a well-established field of study. dtic.miloup.com Various microorganisms have been shown to degrade dinitrophenols and chlorinated hydrocarbons through different metabolic pathways. k-state.edunih.gov These pathways often involve initial reduction of the nitro groups, followed by hydroxylation and ring cleavage. The presence of a chlorine atom can sometimes hinder microbial degradation, but many microbes have evolved dehalogenase enzymes that can remove chlorine atoms from aromatic rings.

Future research could focus on isolating and characterizing microbial strains or consortia capable of degrading this compound. Techniques such as enrichment culture and metagenomics could be employed to identify potent microorganisms from contaminated soils or industrial effluents. Genetic engineering of microorganisms to enhance their degradative capabilities for this specific compound is another promising avenue. In-situ and ex-situ bioremediation strategies, such as bioaugmentation, biostimulation, and the use of bioreactors, could then be developed and optimized for the effective removal of this pollutant from the environment. clu-in.org

Advancements in Trace Analytical Techniques for Environmental Monitoring

The potential toxicity of this compound necessitates the development of sensitive and selective analytical methods for its detection at trace levels in environmental matrices such as water and soil. Several advanced analytical techniques have been successfully applied for the determination of related dinitrophenol compounds and could be adapted for the target analyte.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of dinitrophenols. nih.govscielo.br Coupling HPLC with a sensitive detector, such as a diode array detector (DAD) or a mass spectrometer (MS), would allow for the unambiguous identification and quantification of this compound.

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for on-site monitoring. nih.govresearchgate.net Techniques such as cyclic voltammetry and differential pulse polarography have been employed for the determination of dinitrophenols. nih.govchemicke-listy.cz The development of electrodes modified with specific recognition elements, such as molecularly imprinted polymers (MIPs), could significantly enhance the selectivity and sensitivity of these sensors for this compound. nih.govresearchgate.net

Other promising techniques include the use of fluorescent probes, such as nitrogen-doped carbon quantum dots, which have shown high sensitivity and selectivity for the detection of 2,4-dinitrophenol (B41442). scielo.br The development of similar probes tailored for this compound could lead to highly sensitive and specific analytical methods.

Interactive Data Table: Comparison of Analytical Techniques for Dinitrophenol Detection

| Analytical Technique | Principle | Typical Detection Limit | Advantages | Disadvantages |

| HPLC-DAD/MS | Chromatographic separation followed by UV-Vis or mass spectrometric detection. | ng/L to µg/L nih.gov | High selectivity and sensitivity, suitable for complex matrices. | Requires expensive instrumentation and skilled operators. |

| Electrochemical Sensors | Measurement of current or potential changes due to redox reactions of the analyte. | µg/L to mg/L nih.gov | Portable, rapid, and low-cost. | Can be prone to interference from other electroactive species. |

| Molecularly Imprinted Polymers (MIPs) | Creation of specific recognition sites for the target analyte in a polymer matrix. | 0.1 µg/L nih.gov | High selectivity and affinity for the target molecule. | Development of MIPs can be time-consuming. |

| Fluorescent Probes | Changes in fluorescence intensity upon binding to the analyte. | 15.78 nM scielo.br | High sensitivity and potential for bio-imaging applications. | May be susceptible to quenching by other compounds. |

Integration of Computational and Experimental Approaches for Comprehensive Predictive Modeling

The integration of computational and experimental methods offers a powerful approach for the comprehensive predictive modeling of the properties, behavior, and potential hazards of chemical compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties. mdpi.comjst.go.jpnih.govnih.gov

Numerous QSAR studies have been conducted on substituted phenols and nitroaromatic compounds to predict their toxicity to various organisms. mdpi.comjst.go.jpnih.govnih.govimist.ma These models use a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive equations. By applying these established methodologies, it would be possible to develop a QSAR model to predict the toxicity of this compound without extensive and costly in-vivo testing.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. researchgate.netacs.org This information can provide insights into the reactivity and potential interaction mechanisms of the compound with biological systems. For example, DFT calculations have been used to study the thermolysis of dinitrophenol derivatives and to predict their detonation properties. researchgate.net

By combining the predictions from computational models with targeted experimental data, a more complete understanding of the characteristics of this compound can be achieved. This integrated approach can guide future research by prioritizing experimental studies, identifying potential risks, and facilitating the design of safer and more effective applications for this compound.

Interactive Data Table: Examples of Descriptors Used in QSAR/QSPR Models for Phenolic Compounds

| Descriptor Type | Example Descriptors | Property Predicted |

| Electronic | Dipole moment, HOMO-LUMO gap, partial atomic charges | Toxicity, Reactivity mdpi.comimist.ma |

| Steric | Molecular volume, surface area, shape indices | Biological activity, Receptor binding |

| Hydrophobic | LogP (octanol-water partition coefficient) | Toxicity, Bioaccumulation jst.go.jp |

| Topological | Connectivity indices, Wiener index | Various physicochemical properties |

| Quantum Chemical | Enthalpy of formation, ionization potential | Thermodynamic stability, Reactivity acs.orgresearchgate.net |

Q & A

Q. Q1. What analytical methods are recommended for detecting and quantifying 3-chloro-2-methyl-4,6-dinitrophenol in environmental samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity for nitroaromatic compounds. For example, EPA Method 528 includes protocols for detecting phenolic compounds like 2-methyl-4,6-dinitrophenol in water matrices .

- Gas Chromatography (GC) with electron capture detection (ECD) can be used for volatile derivatives, but sample derivatization (e.g., silylation) may be required to improve volatility .

- UV-Vis Spectroscopy is less sensitive but useful for preliminary screening, leveraging the compound’s absorption maxima near 260–280 nm due to nitro and chloro substituents .

Q. Q2. How does the structural configuration of this compound influence its environmental persistence?

Methodological Answer:

- The electron-withdrawing nitro and chloro groups stabilize the aromatic ring, reducing susceptibility to hydrolysis and photodegradation. Computational studies (e.g., DFT) suggest that C–NO₂ bonds are critical weak points for thermal decomposition .

- Hydrophobicity (log Kow ≈ 2.5–3.0) predicts moderate soil adsorption, but field studies are needed to validate laboratory-derived half-lives .

Q. Q3. What are the primary routes of human exposure to this compound in occupational settings?

Methodological Answer:

- Inhalation is a major route due to aerosolization during industrial synthesis. The U.S. EPA’s 2015 criteria recommend monitoring airborne concentrations using OSHA-approved samplers (e.g., PAC-1: 2.1 mg/m³) .

- Dermal exposure is less studied but requires protective equipment (e.g., nitrile gloves) due to potential systemic absorption .

Advanced Research Questions

Q. Q4. How can microbial degradation pathways for this compound be optimized under aerobic conditions?

Methodological Answer:

- Rhodococcus erythropolis strains (e.g., HL 24-1) metabolize similar dinitrophenols via liberation of nitrite and chloride ions under aerobic conditions. Key steps include enzymatic denitration (e.g., via nitroreductases) and ring cleavage .

- Experimental Design: Use isotopically labeled <sup>15</sup>N-nitrophenol to trace degradation intermediates via LC-HRMS. Optimize carbon/nitrogen ratios to enhance microbial growth rates .

Q. Q5. What computational approaches predict the thermal stability and decomposition mechanisms of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) at B3LYP/6-311++Glevel identifies C–NO₂ bond dissociation enthalpies (BDEs)** as critical for stability. Derivatives with electron-withdrawing groups (e.g., –ONO₂) show lower BDEs, increasing sensitivity .

- Electrostatic Potential Maps reveal charge imbalances at nitro groups, correlating with impact sensitivity. Validate predictions via differential scanning calorimetry (DSC) .

Q. Q6. How do conflicting toxicity data for this compound inform risk assessment models?

Methodological Answer:

- Data Contradiction Analysis: Discrepancies arise from assay variability (e.g., in vitro vs. in vivo) and species-specific metabolism. For example:

- Acute Toxicity (Fathead Minnows): LC50 values range from 0.5–2.0 mg/L, influenced by pH and dissolved organic carbon .

- Chronic Toxicity (Mammalian Models): Sublethal effects (e.g., oxidative phosphorylation uncoupling) require dose-response refinement using Akaike Information Criterion (AIC) models .

- Revised Risk Models: Incorporate probabilistic frameworks (e.g., Bayesian networks) to account for data uncertainty .

Q. Q7. What synthetic strategies improve the yield of this compound while minimizing hazardous intermediates?

Methodological Answer:

- Stepwise Nitration-Chlorination:

- Methylphenol → 2-methyl-4,6-dinitrophenol via mixed acid (HNO₃/H₂SO₄) at 50–60°C.

- Chlorination using Cl₂ gas in CCl₄ solvent under UV light to introduce the 3-chloro substituent .

- Safety Protocol: Use microreactors to control exothermic reactions and reduce explosion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.